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Compound of Interest

Compound Name: Fmoc-N-PEG7-acid

Cat. No.: B1447524

In-Depth Technical Guide to Fmoc-N-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of
Fmoc-N-PEG7-acid, a versatile linker used in advanced bioconjugation and drug
development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACS).

Core Molecular Data

Fmoc-N-PEG7-acid is a heterobifunctional linker molecule characterized by a
fluorenylmethyloxycarbonyl (Fmoc) protected amine, a seven-unit polyethylene glycol (PEG)
spacer, and a terminal carboxylic acid. This structure allows for sequential and controlled
conjugation to different molecular entities.
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Property Value References
Molecular Weight 619.70 g/mol [L12113114115]116]
Molecular Formula C32H45N011 [31[7]

CAS Number 1863885-74-8 [3][4][5][6]
Purity Typically >95% (HPLC) [11[3]
Appearance Viscous liquid [5][6]

Storage Conditions -20°C [31[4][8]

Chemical Structure and Functionality

Fmoc-N-PEG7-acid incorporates three key functional components:

e Fmoc-Protected Amine: This protecting group allows for the selective deprotection of the
amine, enabling its reaction with a desired molecule in a controlled manner. The Fmoc group
is stable under a variety of reaction conditions but can be readily removed using a mild base,
typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

o PEGY7 Spacer: The hydrophilic polyethylene glycol chain, consisting of seven ethylene glycol
units, enhances the solubility of the resulting conjugate in aqueous media. This is a critical
feature for biological applications, improving the pharmacokinetic properties of the final
molecule.

» Terminal Carboxylic Acid: This functional group can be activated to react with primary or
secondary amines on a target molecule, forming a stable amide bond. Common activating
agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Applications in Bioconjugation and PROTAC
Synthesis
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The primary application of Fmoc-N-PEG7-acid is as a linker in the synthesis of complex
biomolecules. Its use is particularly prominent in the development of PROTACs. PROTACSs are
chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome.

Fmoc-N-PEG7-acid serves as a flexible and hydrophilic linker connecting the target protein
ligand and the E3 ligase ligand. The defined length and properties of the PEG7 spacer are
crucial for optimizing the ternary complex formation between the target protein, the PROTAC,
and the E3 ligase, which is a key determinant of degradation efficiency.

Experimental Workflow: General Protocol for

Bioconjugation

The following diagram illustrates a generalized workflow for the use of Fmoc-N-PEG7-acid in a
sequential bioconjugation process, such as the synthesis of a PROTAC.
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Step 1: First Conjugation
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Step 2: Dirotecﬂon

Step 3: Second Conjugation
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Caption: Sequential conjugation workflow using Fmoc-N-PEG7-acid.
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Detailed Experimental Protocols

While specific reaction conditions will vary depending on the substrates, the following provides
a general methodology for the key steps outlined in the workflow.

Step 1: Carboxylic Acid Activation and First Amide Coupling
o Dissolve Fmoc-N-PEG7-acid in an anhydrous polar aprotic solvent such as DMF or DMSO.

e Add the activating agent (e.g., 1.1 equivalents of EDC and 1.2 equivalents of N-
Hydroxysuccinimide (NHS), or 1.1 equivalents of HATU).

« Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of
the active ester.

» Add the first molecule containing a primary amine (1.0 equivalent) to the reaction mixture.

» Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by an
appropriate method (e.g., LC-MS or TLC).

» Upon completion, the product can be purified using standard chromatographic techniques
(e.g., flash chromatography or preparative HPLC).

Step 2: Fmoc Deprotection

Dissolve the purified Fmoc-protected conjugate in DMF.

Add a solution of 20% piperidine in DMF.

Stir the reaction at room temperature for 30-60 minutes.

Remove the solvent under reduced pressure. The crude product can be purified or used
directly in the next step after ensuring the removal of piperidine.

Step 3: Second Amide Coupling

e The deprotected amine from Step 2 is dissolved in a suitable anhydrous solvent.
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e The second molecule, containing an activated carboxylic acid, is added to the reaction
mixture.

e The reaction is stirred at room temperature, and progress is monitored.

e The final conjugate is purified using appropriate chromatographic methods to yield the
desired product.

This guide provides a foundational understanding of Fmoc-N-PEG7-acid for its effective
application in research and development. For specific applications, optimization of the
described protocols will be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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